molecular formula C11H17FOSi B11888030 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol

1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol

Cat. No.: B11888030
M. Wt: 212.33 g/mol
InChI Key: BAEWTUMOVQUONF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol is an organic compound characterized by the presence of a fluorophenyl group and a trimethylsilyl group attached to an ethanol backbone

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated phenyl group makes it useful in the study of enzyme interactions and receptor binding studies.

    Medicine: It serves as a precursor in the synthesis of various medicinal compounds, contributing to the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity and specificity, while the trimethylsilyl group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and processes, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(trimethylsilyl)ethanol can be compared with similar compounds such as:

    1-(4-Fluorophenyl)ethanol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    1-(4-Chlorophenyl)-2-(trimethylsilyl)ethanol: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.

    1-(4-Fluorophenyl)-2-(trimethylsilyl)propane: Has a propane backbone instead of ethanol, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct characteristics and applications.

Properties

Molecular Formula

C11H17FOSi

Molecular Weight

212.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-trimethylsilylethanol

InChI

InChI=1S/C11H17FOSi/c1-14(2,3)8-11(13)9-4-6-10(12)7-5-9/h4-7,11,13H,8H2,1-3H3

InChI Key

BAEWTUMOVQUONF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

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